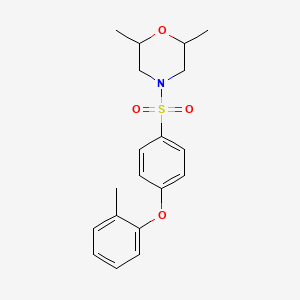
2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine is an organic compound with the molecular formula C19H23NO4S and a molecular weight of 361.46 g/mol. This compound is known for its role as a highly effective coupling agent used in peptide synthesis.
Mechanism of Action
Mode of Action
2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine interacts with its targets through a process of nucleophilic substitution . The compound acts as an electrophile, attracting nucleophiles (electron-rich species) to form new bonds . This interaction results in the formation of peptide bonds, which are crucial for peptide synthesis.
Preparation Methods
The preparation of 2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine involves synthetic routes that typically include the use of morpholine as a starting material. The synthesis can be achieved through various chemical reactions, including the dehydration of diethanolamine with concentrated sulfuric acid . Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high purity and yield.
Chemical Reactions Analysis
2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine has a wide range of scientific research applications:
Chemistry: It is used as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.
Biology: The compound is utilized in biochemical research to study protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar compounds to 2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine include other morpholine derivatives and sulfonyl-containing compounds. Some of these similar compounds are:
Morpholine: A basic organic compound with both amine and ether functional groups.
Sulfonyl Chlorides: Compounds containing the sulfonyl functional group, used in various chemical reactions.
Peptide Coupling Agents: Other agents used in peptide synthesis, such as carbodiimides and phosphonium salts.
The uniqueness of this compound lies in its specific structure, which provides high efficiency and selectivity in peptide bond formation.
Properties
IUPAC Name |
2,6-dimethyl-4-[4-(2-methylphenoxy)phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-14-6-4-5-7-19(14)24-17-8-10-18(11-9-17)25(21,22)20-12-15(2)23-16(3)13-20/h4-11,15-16H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWNUUKTHRVYRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
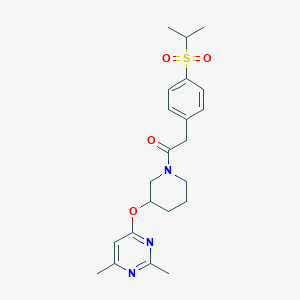
![2-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2391973.png)

![3-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2391975.png)
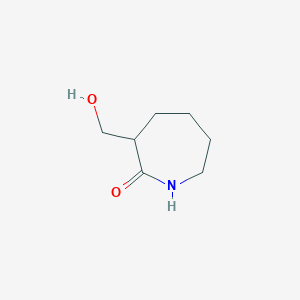
![7-(4-fluorophenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2391980.png)
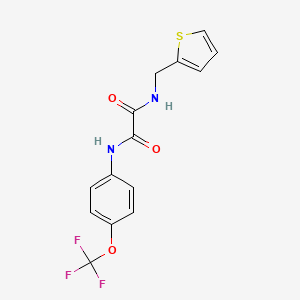
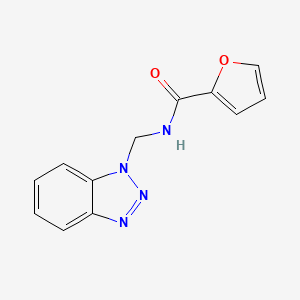
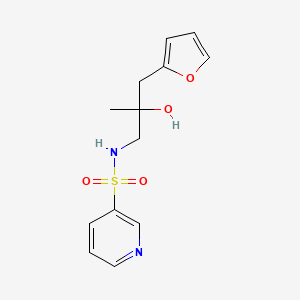
![2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol](/img/structure/B2391988.png)
![3-[2-(tritylamino)ethyl]-1H-indol-5-ol](/img/structure/B2391991.png)

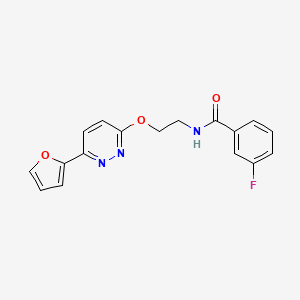
![1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B2391994.png)
